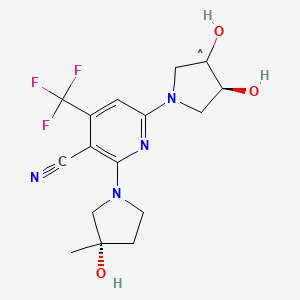
CID 156588593
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 156588593 is a potent and selective inhibitor of ketohexokinase (KHK), an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate. This compound has an IC50 value of 0.45 μM, indicating its high efficacy in inhibiting KHK .
準備方法
The preparation of CID 156588593 involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 200 mg/mL, with sonication recommended to enhance solubility . For in vivo applications, the compound can be prepared by dissolving it in a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline .
化学反応の分析
CID 156588593 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific reagents and conditions are not extensively covered in the literature.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include DMSO, PEG300, and Tween-80. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
CID 156588593 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving ketohexokinase.
Biology: Employed in research to understand the role of KHK in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to fructose metabolism, such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes.
Industry: Utilized in the development of new drugs targeting KHK
作用機序
CID 156588593 exerts its effects by selectively inhibiting ketohexokinase. This inhibition prevents the phosphorylation of fructose to fructose-1-phosphate, thereby disrupting the metabolic pathway of fructose. The molecular target of this compound is the active site of ketohexokinase, where it binds and inhibits the enzyme’s activity .
類似化合物との比較
CID 156588593 is unique due to its high selectivity and potency as a ketohexokinase inhibitor. Similar compounds include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
These compounds share similar inhibitory properties but differ in their specific targets and applications.
特性
InChI |
InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQCHKGRGRRDKJ-NHYWBVRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C](C3)O)O)C(F)(F)F)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














